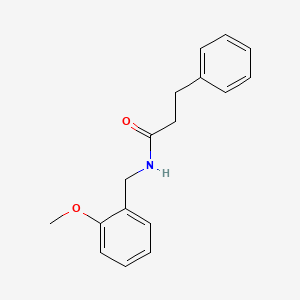![molecular formula C19H22N2O2S B5820873 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as DAC, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit protein kinase D (PKD) enzymes. PKD enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been widely used in scientific research due to its ability to selectively inhibit PKD enzymes. PKD enzymes have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been used to study the role of PKD enzymes in insulin secretion and platelet activation.
作用機序
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves the selective inhibition of PKD enzymes. PKD enzymes are serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide binds to the ATP-binding site of PKD enzymes, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibits cell proliferation and induces apoptosis. In animal models, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide reduces inflammation and platelet activation. Furthermore, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to regulate insulin secretion in pancreatic beta cells.
実験室実験の利点と制限
One advantage of using N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide in lab experiments is its ability to selectively inhibit PKD enzymes. This allows researchers to study the specific role of PKD enzymes in various cellular processes. Furthermore, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to have low toxicity in animal models, making it a safe and effective tool for scientific research. One limitation of using N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can limit its effectiveness in certain experimental conditions.
将来の方向性
There are several future directions for the use of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide in scientific research. One area of interest is the role of PKD enzymes in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to regulate insulin secretion, making it a potential target for the treatment of diabetes.
合成法
The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves the reaction of 3-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3,5-dimethylphenyl)amine in the presence of triethylamine to form the desired product, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide. The overall yield of this synthesis method is approximately 50%.
特性
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12(2)23-17-7-5-6-15(11-17)18(22)21-19(24)20-16-9-13(3)8-14(4)10-16/h5-12H,1-4H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZSNBJFNFXBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)
![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)

![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)





![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)